molecular formula C11H12O4S B7993222 Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate

Cat. No.: B7993222
M. Wt: 240.28 g/mol
InChI Key: ZAMOJGGUJLKRAR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol This compound is characterized by the presence of a methoxyphenyl group attached to a sulfanyl-oxo-acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methoxyphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR spectroscopy and HPLC, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with the methoxy group at the 4-position.

    Methyl 2-(3-methoxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3-hydroxyphenyl)sulfanyl-2-oxo-acetate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with biological targets. This compound’s unique structure allows for specific applications in synthetic chemistry and potential therapeutic uses .

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-5-8(7-9)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMOJGGUJLKRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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